molecular formula C13H18O3 B14724389 3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid CAS No. 13368-04-2

3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid

Cat. No.: B14724389
CAS No.: 13368-04-2
M. Wt: 222.28 g/mol
InChI Key: AGDGTUJFCJEYIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid typically involves the reaction of 1-butene-2-one with 2-methylcyclopentanone . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form additional oxo groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions include derivatives with additional oxo or hydroxyl groups, as well as substituted compounds with different functional groups attached to the core structure.

Scientific Research Applications

3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role as a bacterial metabolite.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . The specific pathways and targets are still under investigation, but its role as a bacterial metabolite suggests it may be involved in microbial metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical properties and reactivity. Its role as a bacterial metabolite further distinguishes it from other similar compounds, highlighting its potential biological significance.

Properties

CAS No.

13368-04-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-inden-4-yl)propanoic acid

InChI

InChI=1S/C13H18O3/c1-13-7-2-3-10(13)9(4-5-12(15)16)11(14)6-8-13/h2-8H2,1H3,(H,15,16)

InChI Key

AGDGTUJFCJEYIZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1=C(C(=O)CC2)CCC(=O)O

Origin of Product

United States

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